2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane
Overview
Description
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is an organic compound that belongs to the class of dioxolanes It is characterized by the presence of a dioxolane ring, which is a five-membered ring containing two oxygen atoms The compound also features a nitrophenyl group, which is a benzene ring substituted with a nitro group (-NO2) at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane typically involves the reaction of 4-nitrobenzaldehyde with ethylene glycol in the presence of an acid catalyst. The reaction proceeds through the formation of a hemiacetal intermediate, which then undergoes cyclization to form the dioxolane ring. The reaction conditions generally include:
Reagents: 4-nitrobenzaldehyde, ethylene glycol, acid catalyst (e.g., p-toluenesulfonic acid)
Solvent: Toluene or another suitable organic solvent
Temperature: Reflux conditions (approximately 110-120°C)
Reaction Time: Several hours to ensure complete conversion
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-purity reagents and precise control of reaction parameters are crucial to achieving high-quality product.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where nucleophiles replace the nitro group under appropriate conditions.
Oxidation: The dioxolane ring can be oxidized to form corresponding carbonyl compounds under strong oxidative conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst, or tin(II) chloride in hydrochloric acid
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide
Major Products Formed
Reduction: 2-Methyl-2-(4-aminophenyl)-1,3-dioxolane
Substitution: Various substituted dioxolanes depending on the nucleophile used
Oxidation: Corresponding carbonyl compounds such as aldehydes or ketones
Scientific Research Applications
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers or resins.
Medicinal Chemistry: It may be explored for its potential biological activity and used as a building block for drug development.
Analytical Chemistry: The compound can be used as a standard or reagent in various analytical techniques.
Mechanism of Action
The mechanism of action of 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane depends on the specific chemical reactions it undergoes. For example, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons and protons. In nucleophilic aromatic substitution, the nitro group is replaced by a nucleophile through the formation of a negatively charged intermediate (carbanion).
Comparison with Similar Compounds
Similar Compounds
2-Methyl-2-(4-aminophenyl)-1,3-dioxolane: Formed by the reduction of the nitro group.
2-Methyl-2-(4-chlorophenyl)-1,3-dioxolane: Formed by nucleophilic substitution of the nitro group with a chlorine atom.
2-Methyl-2-(4-hydroxyphenyl)-1,3-dioxolane: Formed by nucleophilic substitution of the nitro group with a hydroxyl group.
Uniqueness
2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane is unique due to the presence of both the dioxolane ring and the nitrophenyl group. This combination imparts specific chemical reactivity and potential applications that are distinct from other similar compounds. The nitro group provides a site for various chemical transformations, while the dioxolane ring offers stability and structural diversity.
Properties
IUPAC Name |
2-methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-10(14-6-7-15-10)8-2-4-9(5-3-8)11(12)13/h2-5H,6-7H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHXVQNVADPECCD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC=C(C=C2)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50345716 | |
Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19073-15-5 | |
Record name | 2-Methyl-2-(4-nitrophenyl)-1,3-dioxolane | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50345716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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